Product packaging for Amphidinolide T1(Cat. No.:)

Amphidinolide T1

Cat. No.: B1254599
M. Wt: 422.6 g/mol
InChI Key: FZJIYZVNIQNZGS-DMPLHEPCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amphidinolide T1 is a 19-membered macrolide isolated from marine dinoflagellates of the genus Amphidinium and is recognized for its potent cytotoxic properties . It belongs to the larger amphidinolide family, a group of complex natural products that have attracted significant interest from the synthetic and medicinal chemistry communities due to their challenging structural complexity and potent bioactivity . As a cytotoxic agent, its primary research value lies in investigating new mechanisms for targeting and eliminating cancer cells. Studies on related amphidinolides have shown that their biological activity is often linked to the disruption of the actin cytoskeleton, a key component in maintaining cell structure and enabling cell division and motility . By interacting with actin, these compounds can destabilize or stabilize filaments, leading to cell death, making them valuable tools for studying this critical cellular target and for exploring new antitumor treatments . Access to this compound from natural sources is severely limited, as it is produced in only minute amounts by its host organism . Consequently, total chemical synthesis has been established as a critical method to provide reliable quantities of this compound for research purposes . Innovative synthetic strategies have been developed, including nickel-catalyzed reductive coupling reactions for macrocyclization and the use of ring-closing metathesis to construct the 19-membered lactone ring . Supplied as a product of advanced synthetic chemistry, this compound is intended for use in chemical biology and oncology research, particularly for studies focused on the actin cytoskeleton and the development of novel chemotherapeutic agents. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H42O5 B1254599 Amphidinolide T1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H42O5

Molecular Weight

422.6 g/mol

IUPAC Name

(1S,6S,9R,13R,14S,17R,19S)-14-hydroxy-6,13,19-trimethyl-11-methylidene-9-propyl-8,20-dioxabicyclo[15.2.1]icosane-7,15-dione

InChI

InChI=1S/C25H42O5/c1-6-9-20-13-16(2)12-19(5)24(27)22(26)15-21-14-18(4)23(29-21)11-8-7-10-17(3)25(28)30-20/h17-21,23-24,27H,2,6-15H2,1,3-5H3/t17-,18-,19+,20+,21+,23-,24-/m0/s1

InChI Key

FZJIYZVNIQNZGS-DMPLHEPCSA-N

Isomeric SMILES

CCC[C@@H]1CC(=C)C[C@H]([C@@H](C(=O)C[C@H]2C[C@@H]([C@@H](O2)CCCC[C@@H](C(=O)O1)C)C)O)C

Canonical SMILES

CCCC1CC(=C)CC(C(C(=O)CC2CC(C(O2)CCCCC(C(=O)O1)C)C)O)C

Synonyms

amphidinolide T1

Origin of Product

United States

Ii. Biosynthesis of Amphidinolide T1

Proposed Biosynthetic Pathways

The biosynthesis of Amphidinolide T1 is understood to proceed via a polyketide pathway, albeit with unusual features compared to classical polyketide synthesis. gla.ac.uk Labeling studies have been instrumental in deciphering the origins of the carbon atoms within its complex structure. gla.ac.ukacs.orgnih.gov

Polyketide Nature of this compound Biosynthesis

This compound is recognized as a polyketide, a class of natural products synthesized from the repeated condensation of small carboxylic acid units, typically acetate (B1210297) and propionate, by polyketide synthases (PKS). mdpi.comuni-tuebingen.de The carbon backbone of polyketides is formed through a process analogous to fatty acid biosynthesis. uni-tuebingen.de In the case of this compound, experimental evidence strongly supports its polyketide origin. gla.ac.ukacs.orgnih.gov

Investigation of Precursor Incorporation Patterns

Detailed investigations using isotopically labeled precursors, such as [1-¹³C]-, [2-¹³C]-, and [1,2-¹³C₂]-sodium acetate, as well as ¹³C-labeled sodium bicarbonate, have provided crucial insights into the assembly of this compound. gla.ac.ukacs.orgnih.gov These feeding experiments in Amphidinium cultures allowed researchers to track the incorporation of labeled carbons into specific positions of the this compound molecule using ¹³C NMR spectroscopy. gla.ac.ukacs.orgnih.gov

The incorporation patterns revealed that this compound is generated from multiple polyketide chains. acs.orgnih.govokayama-u.ac.jp Specifically, studies suggested the involvement of four successive polyketide chains. acs.orgnih.gov Furthermore, unusual incorporation patterns were observed, including an isolated C1 unit derived from the C-2 of acetate and three unusual C2 units also originating solely from the C-2 of acetates. acs.orgnih.govresearchgate.net These findings indicate a departure from the typical head-to-tail condensation of acetate units seen in classical polyketide synthesis.

Data from labeling experiments highlighted the differential incorporation of carbons from acetate. For instance, seven positions showed significant ¹³C enrichment with [1-¹³C]-sodium acetate, while eighteen carbons were enriched with [2-¹³C]-sodium acetate. gla.ac.uk This suggests that the carboxyl carbon (C-1) and the methyl carbon (C-2) of acetate are incorporated differently into the this compound structure.

Role of Acetate and Carbon Dioxide in Carbon Scaffold Assembly

While acetate is a primary building block for many polyketides, studies on this compound have indicated a significant role for carbon dioxide (derived from bicarbonate) in its biosynthesis. gla.ac.ukmdpi.com Feeding experiments with labeled bicarbonate showed a substantially higher incorporation rate (33%) compared to acetate (3%). mdpi.com This widespread enrichment across the carbon backbone suggests that carbon dioxide is preferentially utilized in the biosynthetic pathway of this compound. mdpi.com It is hypothesized that sodium bicarbonate is converted to carbon dioxide, which is then utilized via photosynthesis in chloroplasts for the assembly of the carbon scaffold. gla.ac.uk

Despite the significant contribution of CO₂, acetate remains a crucial precursor, contributing specific carbon units and methyl branches to the molecule. gla.ac.ukacs.orgnih.govmdpi.com The complex labeling patterns involving acetate-derived C1 and unusual C2 units underscore the intricate nature of the biosynthetic pathway. gla.ac.ukacs.orgnih.govresearchgate.net Furthermore, it has been noted that several oxygenated carbons in this compound (C-1, C-7, C-12, C-13, and C-18) are derived from the C-2 methyl group of acetate rather than the C-1 carbonyl group. acs.orgnih.govresearchgate.net

Enzymatic Machinery and Mechanisms in this compound Production

The biosynthesis of polyketides like this compound is orchestrated by large multienzyme complexes known as polyketide synthases (PKS). mdpi.comuni-tuebingen.de These enzymes are responsible for the iterative assembly of the carbon chain and the introduction of specific functional groups and stereochemistry.

Polyketide Synthases (PKS) Involvement

Polyketide synthases are central to the production of this compound. mdpi.comuni-tuebingen.de These enzymes catalyze the repeated condensation of acyl thioesters, such as acetyl-CoA and malonyl-CoA, to build the polyketide chain. uni-tuebingen.de PKS enzymes are typically organized into modules, with each module containing a set of catalytic domains responsible for one cycle of chain elongation and modification. mdpi.comuni-tuebingen.deescholarship.org

Research has focused on identifying and characterizing the PKS genes involved in amphidinolide biosynthesis from Amphidinium species. escholarship.orgnih.gov Studies have successfully cloned PKS genes from amphidinolide-producing dinoflagellates. nih.gov Analysis of the deduced gene products revealed the presence of domains characteristic of Type I PKSs, including beta-ketoacyl synthase (KS), acyl transferase (AT), dehydratase (DH), ketoreductase (KR), and acyl carrier protein (ACP), as well as a thioesterase (TE) domain. nih.gov These domains work in concert to assemble the polyketide chain. The ACP domain, for instance, acts as a tether, holding and sequestering the growing polyketide chain during the biosynthetic process. escholarship.org

Stereochemical Control in Biosynthetic Intermediates

The complex structure of this compound features multiple stereogenic centers, and the precise control of their absolute and relative configurations is crucial for its biological activity. gla.ac.uknih.govacs.org While the detailed enzymatic mechanisms governing stereochemical control in this compound biosynthesis are still under investigation, the modular nature of PKS enzymes suggests that specific domains within these complexes are responsible for the observed stereochemistry. mdpi.comuni-tuebingen.de

Ketoreductase (KR) domains, for example, are known to catalyze the stereoselective reduction of β-keto groups to β-hydroxyl groups, introducing chiral centers into the polyketide chain. The specific type and configuration of the KR domain can dictate the stereochemistry of the resulting hydroxyl group. Similarly, enoyl reductase (ER) and dehydratase (DH) domains contribute to the final saturation and introduction of double bonds with specific geometries.

Iii. Synthetic Endeavors Towards Amphidinolide T1

Total Syntheses of Amphidinolide T1

The total synthesis of this compound has been achieved through various approaches, each employing distinct retrosynthetic analyses and key reactions to assemble the macrolide core and its appended functionalities gla.ac.uk.

Retrosynthetic Analyses and Strategic Disconnections

Retrosynthetic analysis of this compound typically involves disconnecting the macrocyclic ring and identifying key building blocks that can be synthesized stereoselectively u-tokyo.ac.jpnih.gov. Common disconnections have been made at the macrolactone C-O bond, the C11-C12 bond, or within the carbon chain to simplify the synthetic targets gla.ac.uknih.gov. Some strategies have focused on assembling the molecule from two or three major fragments acs.orgorganic-chemistry.orgnih.gov. For instance, one convergent approach conceptually involves the coupling of a C1-C10 segment and a C11-C21 segment nih.gov. Another strategy utilizes three building blocks of similar size and complexity acs.orgnih.gov. The choice of disconnection often dictates the subsequent macrocyclization strategy nih.gov.

Early Approaches to Total Synthesis

Early total syntheses of this compound explored different methodologies for constructing the 19-membered macrolactone ring and assembling the key fragments.

Macrolactonization-Based Strategies

One of the initial total syntheses of this compound utilized a macrolactonization reaction to form the 19-membered ring acs.orgnih.gov. This approach involves the coupling of a seco-acid precursor to form the ester linkage that closes the macrocycle organic-chemistry.org. The Yamaguchi macrolactonization has been employed in such strategies organic-chemistry.orgnih.gov.

Ring-Closing Metathesis (RCM) Approaches

Ring-closing metathesis (RCM) has proven to be a powerful tool for the synthesis of macrolides, including this compound acs.orgnih.govgla.ac.uk. Several syntheses have successfully employed RCM to construct the 19-membered macrocycle acs.orgnih.govgla.ac.uk. This strategy typically involves the synthesis of a diene precursor that undergoes intramolecular cyclization catalyzed by ruthenium carbene complexes, such as the "second generation" Grubbs catalyst acs.orgnih.gov. The efficiency and stereochemical outcome of the RCM step can be influenced by the conformation of the substrate acs.orgnih.gov. RCM has also been used in the synthesis of advanced intermediates that are later functionalized to yield this compound thieme-connect.com.

Advanced and Diverted Total Synthesis Methodologies

More advanced synthetic strategies have employed convergent approaches and diverted routes from common intermediates to access this compound.

Stereoselective Macrocyclization Techniques

Stereoselective macrocyclization is a pivotal step in the total synthesis of this compound, as it establishes the large 19-membered macrolactone ring with precise control over the stereochemistry at the cyclization site. Several methodologies have been explored for this crucial transformation.

One notable approach involves ring-closing metathesis (RCM). This technique, often catalyzed by ruthenium carbene complexes, has been successfully employed to form the macrocycle in various amphidinolide syntheses, including those of this compound, T3, T4, and T5. nih.govacs.orgacs.org The efficiency of the RCM transformation can be significantly influenced by the conformational bias of the substrate, particularly the configuration of stereocenters near the cyclization site. nih.govacs.orgacs.org For instance, a syn-syn-configured stereotriad at C12-C14 has been reported to introduce a conformational bias that enhances the efficiency of the RCM reaction in forming the 19-membered ring. nih.govacs.orgacs.org

Another powerful method utilized for macrocyclization in this compound synthesis is the nickel-catalyzed reductive coupling of alkynes and aldehydes. organic-chemistry.orgu-tokyo.ac.jpacs.orgfigshare.comnih.govnih.govacs.org This intramolecular reaction simultaneously forms the final carbon-carbon bond of the macrocycle and establishes a stereogenic center with high selectivity. acs.orgnih.govnih.govacs.org This approach has demonstrated excellent diastereocontrol, achieving greater than 10:1 selectivity in the formation of the C13 stereocenter during the macrocyclization event. acs.orgnih.govacs.org

Macrolactonization, the formation of a large lactone ring, has also been employed in the synthesis of this compound. nih.gov This typically involves the coupling of a seco acid precursor to form the ester linkage that closes the macrocycle. organic-chemistry.orgnih.gov

Different macrocyclization strategies employed in this compound synthesis are summarized in the table below:

Macrocyclization TechniqueCatalysts/ReagentsKey FeaturesReferences
Ring-Closing Metathesis (RCM)Ruthenium carbene complexes (e.g., 2nd generation)Forms macrolactone ring; efficiency influenced by substrate conformation. nih.govacs.orgacs.org
Nickel-Catalyzed Reductive Alkyne-Aldehyde CouplingNickel catalystsForms C-C bond and stereocenter simultaneously; high stereoselectivity. organic-chemistry.orgu-tokyo.ac.jpacs.orgfigshare.comnih.govnih.govacs.org
MacrolactonizationCoupling reagents (e.g., DCC)Forms the ester linkage of the macrolactone. organic-chemistry.orgnih.govnih.gov
Common Intermediates for Amphidinolide T Family Synthesis

Several synthetic strategies for the Amphidinolide T family, including this compound, have aimed for convergent routes utilizing common late-stage intermediates. This approach allows for the synthesis of multiple family members from a shared advanced precursor, enhancing synthetic efficiency.

One such common intermediate is an alkynyl macrolactone, which has been used in concise and high-yielding total syntheses of Amphidinolides T1, T3, and T4. gla.ac.uknih.gov In another strategy, a common synthetic intermediate, compound 39, has been reported as a precursor for Amphidinolides T1, T4, and T5, being assembled from three building blocks. nih.govacs.orgacs.org Additionally, a 19-membered (12E)-cycloalkene prepared by ring-closing metathesis has served as an advanced common intermediate for the synthesis of Amphidinolides T1 and T4. thieme-connect.com

The use of common intermediates highlights the structural similarities within the Amphidinolide T family and allows for streamlined synthetic efforts towards multiple congeners.

Key Synthetic Transformations and Methodological Innovations

The synthesis of this compound involves a series of key transformations and innovative methodologies to construct its complex molecular framework with high efficiency and stereocontrol.

Stereoselective Formation of the Tetrahydrofuran (B95107) Moiety

The trisubstituted tetrahydrofuran (THF) ring is a prominent structural feature found in this compound and other members of the family. gla.ac.ukgla.ac.ukrsc.orgrsc.orgmdpi.com Its stereoselective construction is a critical aspect of the total synthesis.

Oxonium Ylide Rearrangements

Oxonium ylide gla.ac.ukacs.org-sigmatropic rearrangements have proven to be a highly effective method for the stereoselective construction of the trisubstituted tetrahydrofuran core in Amphidinolide T synthesis. gla.ac.uknih.govgla.ac.ukrsc.orgrsc.org This transformation typically involves the generation of a metal carbenoid from a diazo ketone, which then reacts with an allylic ether to form an oxonium ylide. gla.ac.ukrsc.org The subsequent gla.ac.ukacs.org-sigmatropic rearrangement of the ylide leads to the formation of the THF ring with good control over the relative stereochemistry. gla.ac.uknih.govgla.ac.ukrsc.orgrsc.org This methodology has been reported to yield the desired dihydrofuranone or tetrahydrofuran product as a single diastereomer in high yield. rsc.orgmdpi.com

Intramolecular Epoxide Ring-Opening Reactions

Intramolecular epoxide ring-opening reactions are another strategy employed for the formation of tetrahydrofuran rings in the synthesis of amphidinolides, although specifically mentioned for other family members like Amphidinolide F and Y in the search results. acs.orgresearchgate.net This involves the nucleophilic attack of a hydroxyl group on an epoxide within the same molecule, leading to the formation of a cyclic ether. acs.orgresearchgate.net Acidic conditions can promote this type of cyclization. acs.org While the search results specifically link this method to Amphidinolides F and Y, it represents a general approach to THF ring formation that could potentially be adapted for this compound synthesis depending on the synthetic route design.

Construction of Stereocenters and Functional Groups

Beyond the THF ring and the macrocycle, the synthesis of this compound requires the stereoselective construction of multiple other stereocenters and the introduction of various functional groups, including an α-hydroxy ketone and an exocyclic methylene (B1212753) group. nih.gov

Stereocenters are often established using methods such as asymmetric alkylation, diastereoselective additions, and controlled reductions. For example, the Brown asymmetric crotylation reaction has been used to form a C-C bond and introduce absolute stereochemistry. organic-chemistry.org Diastereocontrolled addition of an allenyl silane (B1218182) to an oxocarbenium ion has been employed to construct a stereocenter within the THF-containing fragment. organic-chemistry.org Auxiliary-controlled diastereoselective alkylation reactions, such as the Myers procedure, have been utilized to install stereocenters. nih.gov

The α-hydroxy ketone motif has been installed through sequences involving alkyne hydrosilylation, epoxidation, and oxidation reactions. gla.ac.uknih.gov The exocyclic methylene group has been introduced using olefination reactions, such as the use of Nysted's reagent in combination with TiCl4, particularly for sterically hindered ketone groups. nih.govacs.orgacs.org

Fragment coupling is another essential aspect, bringing together smaller synthesized units to form the larger molecular framework. Techniques like Stille cross-coupling reactions have been used to conjoin main segments. gla.ac.uk Esterification reactions, such as those mediated by DCC, have also been employed to couple fragments. organic-chemistry.orgnih.gov Palladium-catalyzed Negishi type coupling reactions represent another method for fragment union. nih.govacs.orgacs.org

The synthesis of this compound relies on a combination of established and innovative synthetic methodologies to achieve the desired molecular complexity and stereochemical purity.

Transformation/MethodologyPurposeExamples/DetailsReferences
Asymmetric AlkylationConstruction of stereocentersEvans alkylation, Myers procedure. organic-chemistry.orgnih.gov
Diastereoselective AdditionsConstruction of stereocentersBrown asymmetric crotylation, allenyl silane addition. organic-chemistry.org
Controlled ReductionsStereocenter formation, functional group manipulationDiastereoselective reduction. nih.gov
Alkyne Hydrosilylation, Epoxidation, OxidationInstallation of α-hydroxy ketoneSequential reactions to form the motif. gla.ac.uknih.gov
Olefination ReactionsIntroduction of exocyclic methyleneUse of Nysted's reagent with TiCl4. nih.govacs.orgacs.org
Fragment Coupling (e.g., Stille, Negishi, Esterification)Joining synthesized molecular segmentsStille cross-coupling, Negishi coupling, DCC-mediated esterification. nih.govacs.orgacs.orgorganic-chemistry.orgnih.govgla.ac.uk
Asymmetric Aldol (B89426) Reactions

Asymmetric aldol reactions have played a role in the construction of key fragments of this compound, enabling the stereoselective formation of carbon-carbon bonds and the introduction of hydroxyl groups with controlled relative and absolute configurations. For instance, highly diastereoselective ester-derived titanium enolate-mediated syn-aldol reactions have been utilized to establish stereocenters in fragments destined for the macrolide core. nih.govnih.gov One approach involved the use of an aminoindanol-based chiral oxazolidinone as a chiral auxiliary in an Evans' asymmetric syn-aldol reaction to install two key stereocenters in a fragment. nih.gov Another synthesis employed a titanium enolate generated from a chiral ester and treated with an aldehyde, yielding an aldol adduct as a single diastereomer. nih.gov The stereoselectivity in certain aldol reactions has been found to be controllable by varying reaction temperature. nih.gov

An example of an asymmetric aldol reaction in the synthesis of an amphidinolide fragment is the condensation of a chiral ester with an aldehyde, which yielded an aldol adduct in high yield and as a single diastereomer. nih.gov

ReactantsChiral Auxiliary/CatalystAldol Adduct DiastereoselectivityYield
Chiral ester + AldehydeTitanium enolateSingle diastereomer95%
Oxazolidinone + OctanalDibutylboryl triflate, Et₃N90%90%
(N-tosylamino)indan-2-ol ester + 3-(benzyloxy)propanalNot specifiedSingle diastereomer90%
Nickel-Catalyzed Reductive Coupling Reactions

Nickel-catalyzed reductive coupling reactions have been highlighted as instrumental transformations in the synthesis of this compound, particularly for forming carbon-carbon bonds and constructing key fragments. nih.govacs.orgnih.govcapes.gov.brmit.edu These reactions can involve the coupling of alkynes with epoxides or aldehydes. nih.govacs.org An intermolecular alkyne-epoxide reductive coupling was employed in the construction of a key fragment corresponding to approximately half of the molecule. nih.govacs.orgcapes.gov.br An intramolecular alkyne-aldehyde reductive coupling was successfully utilized for macrocyclization, simultaneously forming a carbon-carbon bond and establishing a stereogenic center with high selectivity. nih.govacs.orgnih.govcapes.gov.brmit.edu This intramolecular approach was found to be superior to intermolecular coupling strategies in terms of diastereoselectivity, yield, and synthetic route length. nih.govcapes.gov.br The sense of stereoinduction in the intramolecular coupling has been hypothesized to follow the Felkin-Anh model, with the configuration of a stereocenter in the alkynal substrate influencing the diastereoselectivity. nih.gov

Data on a Nickel-Catalyzed Reductive Macrocyclization:

Reaction TypeSubstratesCatalyst SystemDiastereoselectivityYield
Intramolecular Alkyne-Aldehyde Coupling (Macrocyclization)AlkynalNi(cod)₂, Tributylphosphine>10:1 dr44%
Intermolecular Alkyne-Aldehyde CouplingAldehyde, AlkyneNot specified1.5:1 drNot specified
Sharpless Asymmetric Epoxidation and Related Reactions

Sharpless asymmetric epoxidation, a powerful method for converting allylic alcohols to chiral epoxides, has been applied in the synthesis of this compound and its fragments. figshare.comnih.govacs.orgmdpi.comresearchgate.netacs.org This reaction, typically employing titanium tetraisopropoxide, a dialkyl tartrate chiral ligand, and tert-butyl hydroperoxide, allows for the stereoselective introduction of oxygen functionalities. researchgate.net In one synthesis, Sharpless asymmetric epoxidation of an allylic alcohol furnished an epoxy alcohol in high yield and enantiomeric excess. acs.org These epoxides serve as versatile intermediates that can be opened regioselectively by nucleophilic or acidic reagents to provide oxygen adducts. researchgate.net While Sharpless epoxidation has been used, challenges in achieving high diastereoselectivity in certain epoxidation steps within the this compound synthesis have also been noted, sometimes yielding mixtures of diastereomers. nih.gov

Data on a Sharpless Asymmetric Epoxidation:

SubstrateReagentsProductYieldEnantiomeric Excess
Allylic alcohol(+)-DIPT, Ti(iPrO)₄, TBHP, -20 °CEpoxy alcohol91%94% ee

Related reactions, such as base-induced epoxide opening, have also been utilized in conjunction with asymmetric epoxidation strategies. figshare.comnih.gov

Radical Cyclization Approaches

Radical cyclization approaches have been explored in the synthesis of this compound. figshare.comnih.govresearchgate.net One reported synthesis mentions the use of radical cyclization as one of the key transformations. figshare.comnih.gov Another instance describes the effectiveness of radical generation using a copper catalyst and TBHP for an acyl radical cyclization. researchgate.net

Challenges in Olefin Stereocontrol and Protecting Group Chemistry

Controlling the stereochemistry of olefinic double bonds and managing protecting group strategies are significant challenges encountered during the synthesis of this compound. The molecule contains several olefinic centers, and establishing the correct E or Z geometry is crucial for synthesizing the natural product. Some synthetic routes have faced difficulties in achieving desired olefin geometries, sometimes resulting in mixtures of isomers. For instance, achieving high E/Z ratios in Julia-Kocienski olefinations has required systematic optimization. acs.org

Protecting group chemistry is also complex due to the presence of multiple hydroxyl groups and other functionalities. The choice and deprotection of protecting groups must be compatible with the various reaction conditions employed throughout the synthesis. Challenges have been reported with the late-stage removal of certain protecting groups, necessitating revised synthetic approaches. nih.gov The instability of certain functional groups, such as the C16 exo-methylene and the C13 hydroxyl group, has required their protection during key synthetic steps. nih.gov

Fragment Syntheses and Their Significance

Convergent synthetic strategies for this compound involve the preparation of key fragments that are later coupled to form the macrocyclic structure. The efficient and stereoselective synthesis of these fragments is paramount to the success of the total synthesis. Different research groups have designed and synthesized various fragments corresponding to different portions of the this compound molecule. These fragment syntheses often showcase innovative methodologies for establishing stereocenters and functional groups.

Development of Key Building Blocks

The development of key building blocks is a critical aspect of this compound synthesis. These building blocks are designed to contain specific portions of the carbon skeleton and the required stereochemical information. Examples include fragments corresponding to the C1-C12 and C13-C21 segments of the molecule. nih.govnih.govrsc.orgrsc.org

One approach to the C1-C12 fragment involved a stereoselective synthesis featuring the construction of a highly substituted tetrahydrofuran core through the rearrangement of a catalytically generated oxonium ylide. rsc.orgrsc.org Another synthesis of a C1-C10 segment and a C11-C21 segment involved their assembly via an oxocarbenium ion-mediated alkylation and Yamaguchi macrolactonization sequence. nih.gov The synthesis of the C13-C21 fragment has been achieved using an intermolecular alkyne-epoxide reductive coupling. nih.govcapes.gov.br The development of these building blocks often involves a sequence of reactions, including asymmetric transformations, functional group interconversions, and carbon-carbon bond forming reactions, carefully orchestrated to set the stage for fragment coupling and macrocyclization.

Efficient Routes to C-C Bond Formation and Stereochemical Control

The total synthesis of this compound necessitates the formation of multiple C-C bonds and the establishment of numerous stereogenic centers with high fidelity. Synthetic strategies have often relied on convergent approaches, coupling smaller, stereochemically defined fragments to assemble the larger macrolide structure. Various powerful C-C bond forming reactions and stereoselective methodologies have been employed to achieve this goal.

One prominent strategy involves the use of aldol condensations to construct key carbon frameworks while simultaneously controlling relative and absolute stereochemistry. For instance, the Ghosh synthesis utilized a syn-selective aldol condensation as a key step in assembling fragments of this compound. This method allowed for the efficient formation of a C-C bond adjacent to a carbonyl group with predictable stereochemical outcome.

Organometallic coupling reactions have also played a crucial role in the synthesis of this compound. The Jamison group successfully employed nickel-catalyzed reductive coupling reactions of alkynes with epoxides or aldehydes to form C-C bonds and establish stereocenters. mdpi.comscripps.edunih.govresearchgate.net An intermolecular alkyne-epoxide coupling was utilized in the construction of a C13-C21 fragment, demonstrating high regio- and geometric control. mdpi.comnih.gov Furthermore, an intramolecular alkyne-aldehyde reductive macrocyclization was a key step in closing the 19-membered ring, simultaneously forming a C-C bond and installing a stereogenic center at C13 with notable diastereoselectivity, reported as >10:1. scripps.eduresearchgate.net

Ring-closing metathesis (RCM) has proven to be an effective method for macrocycle formation in several this compound syntheses. The Clark synthesis, for example, utilized a high-yielding RCM reaction catalyzed by a second-generation ruthenium carbene complex to form the 19-membered macrocyclic ring. The efficiency and stereochemical outcome of this RCM step were found to be influenced by the conformational bias introduced by the syn-syn-configured stereotriad at C12-C14 of the precursor.

Other notable C-C bond forming reactions and stereocontrol techniques applied in this compound synthesis include:

Brown asymmetric crotylation: Used to form the C7-C8 bond and introduce absolute stereochemistry in the Jamison synthesis, proceeding with enantio- and diastereocontrolled addition of Z-crotyl borane (B79455) to an aldehyde. mdpi.com

Lewis acid-mediated allenylsilane addition: Employed to construct the tetrahydrofuran ring system with high diastereocontrol. mdpi.com

Palladium-catalyzed Negishi type coupling: Utilized in the Clark synthesis for fragment coupling between an organozinc reagent and an acid chloride, demonstrating high diastereoselectivity.

SnCl4 mediated reaction: Used in the Clark synthesis for a highly diastereoselective coupling between a furanosyl sulfone derivative and a silyl (B83357) enol ether.

Sharpless asymmetric epoxidation and subsequent epoxide opening: Key steps in the Yadav synthesis for introducing chirality and forming C-O bonds that are integral to the carbon framework.

Diastereoselective-sigmatropic rearrangement of an oxonium ylide: An efficient method for forging the trans-tetrahydrofuran ring found in the amphidinolide T family, achieved with high diastereocontrol.

These examples highlight the diversity of chemical transformations and strategies employed to overcome the synthetic challenges posed by this compound, particularly in efficiently forming C-C bonds and precisely controlling the stereochemical outcome at multiple centers.

Here is a summary of selected C-C bond formation and stereocontrol strategies in this compound synthesis:

Synthetic StrategyC-C Bond(s) Formed / TransformationKey Stereocontrol Method(s)Reported Selectivity / Yield (where available)Source
Syn-selective Aldol CondensationFragment couplingCatalyst/Reagent controlSyn selectivity
Ni-catalyzed Alkyne-Aldehyde Reductive MacrocyclizationMacrocycle formation (C13)Intramolecular reaction, Catalyst control>10:1 Diastereocontrol scripps.eduresearchgate.net
Ni-catalyzed Alkyne-Epoxide Reductive CouplingFragment coupling (C13-C21)Regio- and geometric controlHigh regio- and geometric control mdpi.comnih.gov
Ring-Closing Metathesis (RCM)Macrocycle formationRuthenium catalyst, Substrate conformational biasHigh yielding
Brown Asymmetric CrotylationC7-C8 bond formationChiral borane reagentEnantio- and diastereocontrolled mdpi.com
Lewis Acid-mediated Allenylsilane AdditionTetrahydrofuran ring formationLewis acid catalyst, Substrate controlHigh diastereocontrol mdpi.com
Palladium-catalyzed Negishi CouplingFragment couplingPalladium catalyst, Organozinc reagent, Enantiopure fragmentHighly diastereoselective
SnCl4 mediated reactionFragment couplingLewis acid (SnCl4), Substrate controlHighly diastereoselective
-Sigmatropic RearrangementTetrahydrofuran ring formationDiazo-generated metal carbenoidHighly diastereoselective

V. Future Directions in Amphidinolide T1 Research

Advancements in Synthetic Accessibility for Research Material Supply

The natural scarcity of Amphidinolide T1, isolated in very low yields from its marine source, has historically hampered extensive biological evaluation and preclinical development researchgate.net. Consequently, improving synthetic accessibility is a critical future direction. Total synthesis has been a primary route to obtain this compound and its analogs, with several research groups reporting successful strategies nih.govnih.govgla.ac.ukacs.org.

Future efforts in synthetic accessibility are focused on developing more concise, efficient, and potentially scalable routes. This includes exploring novel synthetic methodologies, optimizing existing key steps such as macrocyclization and stereocenter installation, and potentially developing divergent syntheses that can provide access to multiple amphidinolide analogs from common intermediates gla.ac.ukgla.ac.ukust.hk. The use of advanced catalytic methods, such as ring-closing metathesis (RCM) with improved catalysts, has been crucial in macrocycle formation and is an area for continued optimization acs.org. Strategies involving the synthesis of key fragments and their subsequent coupling remain central, with ongoing research into more efficient and stereoselective coupling reactions nih.govnih.govgla.ac.ukacs.org. The development of "diverted total synthesis" approaches, where structural variations are introduced at later stages, could also facilitate the production of diverse analogs for biological screening ust.hk.

Data from reported total syntheses highlight the complexity and yields associated with current methods:

Research Group (Year)Key Macrocyclization StepNumber of StepsOverall Yield (%)
Ghosh and Liu (2003)MacrolactonizationNot specifiedNot specified
Fürstner and co-workers (2003)Ring-closing metathesis17-190.4 - 2.1
Clark and co-workers (2013)Ring-closing metathesis176.9 (this compound) mdpi.com

These data underscore the need for further advancements to make this compound and its derivatives more readily available for comprehensive biological studies.

Novel Methodologies for Elucidating Complex Biological Mechanisms

Despite its potent cytotoxicity against various cancer cell lines, the precise molecular target(s) and detailed mechanism of action of this compound are not yet fully elucidated researchgate.netnih.govresearchgate.netmdpi.com. Future research will employ novel methodologies to gain a deeper understanding of how this macrolide interacts with cellular components and triggers its biological effects.

Current research suggests that some amphidinolides may interfere with cellular structures like the actin cytoskeleton researchgate.netresearchgate.net. For example, Amphidinolide K has been shown to stabilize actin filaments in vitro researchgate.net. Given the structural diversity within the amphidinolide family, it is plausible that different members, including this compound, may have distinct or overlapping targets and mechanisms.

Future directions in mechanism elucidation include the application of advanced techniques such as:

Chemical proteomics: Using modified versions of this compound as probes to identify proteins that it binds to within cells.

High-resolution microscopy: Visualizing the effects of this compound on cellular morphology and the dynamics of specific organelles or cytoskeletal elements.

Genomic and transcriptomic profiling: Analyzing changes in gene and protein expression patterns in response to this compound treatment to identify affected pathways.

Structure-activity relationship (SAR) studies: Synthesizing and testing a series of this compound analogs with specific structural modifications to determine which parts of the molecule are essential for its activity and to infer potential binding sites or interactions. This is closely linked to the design and synthesis of targeted analogs (Section 5.3).

Computational modeling: Using molecular docking and dynamics simulations to predict how this compound might interact with potential protein targets.

These methodologies, used in combination, can provide a comprehensive picture of the cellular processes perturbed by this compound, moving beyond general cytotoxicity observations to specific molecular interactions.

Design and Synthesis of Mechanistic Probes and Targeted Analogs

To facilitate the elucidation of this compound's mechanism of action and to potentially develop derivatives with improved properties, the design and synthesis of mechanistic probes and targeted analogs are crucial future endeavors researchgate.netresearchgate.net.

Mechanistic probes are modified versions of this compound that retain the core structural features necessary for biological activity but are equipped with additional functionalities for specific research purposes. Examples include:

Affinity probes: These probes typically incorporate a tag (e.g., biotin) that allows for the isolation and identification of proteins that bind to this compound.

Fluorescent probes: These probes contain a fluorophore that enables the visualization of this compound's localization within cells or its interaction with specific cellular components.

The synthesis of these probes requires precise chemical modifications of the complex this compound structure without significantly altering its biological activity. This necessitates sophisticated synthetic strategies and a deep understanding of the molecule's structure-activity relationships.

Targeted analogs, on the other hand, are designed with specific modifications aimed at altering or enhancing particular aspects of this compound's biological profile. This could include improving potency, selectivity towards certain cell types, or modulating its interaction with specific biological targets. The design of these analogs is often guided by SAR studies and insights gained from mechanism elucidation efforts researchgate.netresearchgate.net. For instance, if a specific protein target is identified, analogs could be designed to optimize binding affinity or downstream effects.

Research on other amphidinolides has shown that subtle structural differences can significantly impact biological activity mdpi.com. This highlights the potential for developing targeted this compound analogs with tailored properties. The synthesis of these analogs contributes not only to understanding the molecule's mechanism but also to exploring its potential as a lead compound for therapeutic development. The flexibility of synthetic routes, as discussed in Section 5.1, is essential for efficiently generating a diverse set of targeted analogs for evaluation.

Q & A

Q. What established synthetic routes are used for Amphidinolide T1, and what key steps ensure stereochemical fidelity?

this compound's synthesis involves multi-step strategies emphasizing asymmetric catalysis and protecting group chemistry. Critical steps include:

  • Macrolactonization : Achieved via Yamaguchi or Mitsunobu conditions to form the 20-membered macrocycle .
  • Stereochemical Control : Use of Evans auxiliaries or chiral pool starting materials to install stereocenters, verified by NMR and X-ray crystallography .
  • Fragment Coupling : Roy & Spilling (2010) describe coupling of C(18)-C(34) fragments using Stille or Suzuki cross-couplings . Methodological Tip: Validate intermediate structures at each step using high-resolution mass spectrometry (HRMS) and circular dichroism (CD) to confirm enantiomeric purity .

Q. How is the antitumor activity of this compound evaluated in preclinical studies?

Standard protocols include:

  • In Vitro Assays : Dose-response curves (IC₅₀ values) against cancer cell lines (e.g., HeLa, MCF-7) using MTT or ATP-based viability assays .
  • Mechanistic Studies : Flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
  • In Vivo Models : Xenograft mice treated with this compound (0.1–1 mg/kg) to monitor tumor volume reduction and toxicity . Key Consideration: Include positive controls (e.g., paclitaxel) and validate results across ≥3 biological replicates to minimize variability .

Advanced Research Questions

Q. What methodological considerations resolve discrepancies in reported bioactivity data for this compound?

Contradictions in potency (e.g., IC₅₀ ranging from nM to µM) may arise from:

  • Purity Issues : Impurities >5% can skew results. Use preparative HPLC and ¹H/¹³C NMR to confirm purity ≥95% .
  • Assay Conditions : Variations in cell density, serum concentration, or incubation time. Standardize protocols per CLSI guidelines .
  • Structural Analogs : Compare activity of this compound with epimers or degradation products to rule out off-target effects . Resolution Strategy: Meta-analysis of raw data from primary studies, focusing on shared experimental parameters (e.g., cell line, passage number) .

Q. How can synthetic yield of this compound be optimized while maintaining enantiomeric excess?

Optimization strategies include:

  • Catalyst Screening : Test chiral ligands (e.g., BINAP, Salen) in asymmetric hydrogenation or aldol reactions to improve ee (≥90%) .
  • Reaction Engineering : Microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce byproducts .
  • Purification : Use of chiral stationary phases in HPLC for final enantiomer separation . Data-Driven Approach: Design of Experiments (DoE) to statistically identify optimal temperature, solvent, and catalyst loading .

Q. What experimental designs are suitable for comparing this compound with other amphidinolides (e.g., Amphidinolide N)?

A comparative framework should include:

  • Structural Analysis : Overlay NMR/XRPD data to identify key differences in macrocycle conformation or side-chain orientation .
  • Biological Profiling : Parallel testing in identical assays (e.g., NCI-60 panel) to rank potency and selectivity .
  • ADME Studies : Pharmacokinetic parameters (t₁/₂, Cmax) in rodent models to assess bioavailability differences . Controlled Variables: Use the same batch of solvents, cell lines, and animal strains to isolate structural-activity relationships .

Tables for Methodological Reference

Q. Table 1. Key Synthetic Challenges and Solutions for this compound

ChallengeMethodological SolutionValidation TechniqueReference
Macrocycle Ring ClosureYamaguchi esterificationHRMS, ¹H NMR
Stereocenter InstallationEvans chiral auxiliaryCD Spectroscopy
Enantiomer SeparationChiral HPLC (Chiralpak IC column)Polarimetry

Q. Table 2. Common Pitfalls in Bioactivity Studies

PitfallMitigation StrategyReference
Contaminated CompoundsTriple recrystallization + HPLC
Non-standardized AssayAdopt CLSI/NCI protocols
Overinterpretation of DataStatistical analysis (ANOVA, t-tests)

Guidance for Replication and Reporting

  • Reproducibility : Detailed experimental procedures (e.g., solvent grades, instrument settings) must be included in supplementary materials .
  • Data Contradictions : Use funnel plots or Bland-Altman analysis to identify systematic biases in published results .
  • Ethical Reporting : Disclose negative results (e.g., failed syntheses) to inform future studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.